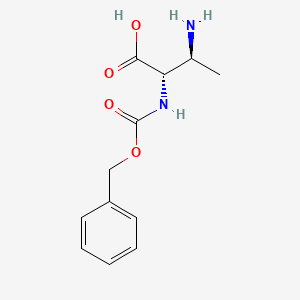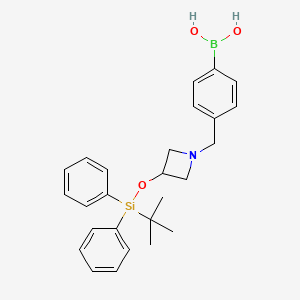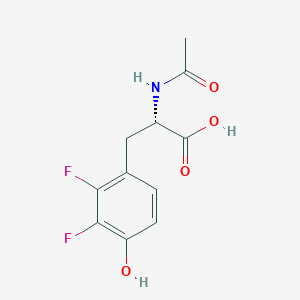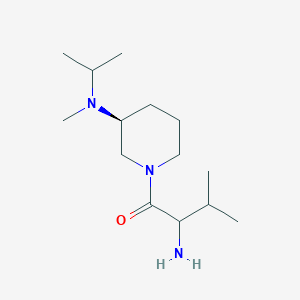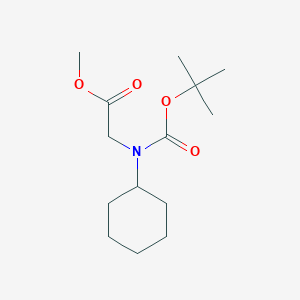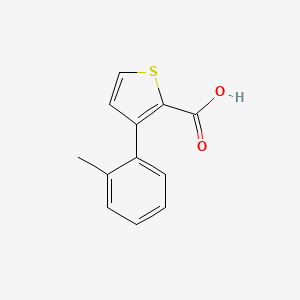
3-(O-tolyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(O-tolyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(O-tolyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with O-tolyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where thiophene-2-boronic acid is reacted with O-tolyl halides in the presence of a palladium catalyst and a base. This method offers high yields and selectivity for the desired product.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(O-tolyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Halogenating agents, Lewis acids, and bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Aplicaciones Científicas De Investigación
3-(O-tolyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 3-(O-tolyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the O-tolyl group can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the O-tolyl group, resulting in different chemical reactivity and applications.
Thiophene-3-carboxylic acid: Positional isomer with the carboxylic acid group at the 3-position instead of the 2-position.
2-(O-tolyl)thiophene: Similar structure but lacks the carboxylic acid group.
Uniqueness
3-(O-tolyl)thiophene-2-carboxylic acid is unique due to the presence of both the O-tolyl group and the carboxylic acid group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s utility in various fields.
Propiedades
Número CAS |
1094325-90-2 |
|---|---|
Fórmula molecular |
C12H10O2S |
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-4-2-3-5-9(8)10-6-7-15-11(10)12(13)14/h2-7H,1H3,(H,13,14) |
Clave InChI |
HTIUDBOQESCMPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(SC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)
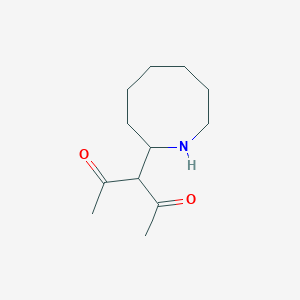

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
